2-aminopyrimidine-5-carboxylic Acid
Overview
Description
2-Aminopyrimidine-5-carboxylic acid is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids and are involved in many biological processes. The specific structure of 2-aminopyrimidine-5-carboxylic acid allows it to participate in various chemical reactions and form complexes with other molecules, particularly through hydrogen bonding .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives can be achieved through various methods. One efficient approach involves a microwave-assisted solution-phase method, which includes a Biginelli multicomponent reaction leading to dihydropyrimidine-2-thiones, followed by several steps including S-alkylation, oxidation, and displacement reactions to yield a variety of 2-substituted pyrimidines . Another method for synthesizing related compounds involves the reaction of 5-benzoyloaminoorotic acid with POCl3 to form 2,4-dichloro-5-benzylo-aminopyrimidine-6-carboxylic acid lactam, which can then be heated with amines to give corresponding amides .
Molecular Structure Analysis
The molecular structure of 2-aminopyrimidine-5-carboxylic acid derivatives is characterized by the presence of hydrogen bonds, which are crucial for the formation of supramolecular structures. These hydrogen bonds can lead to the formation of various synthons and crystal structures when 2-aminopyrimidine is co-crystallized with other molecules such as carboxylic acids and diols . The ability of 2-aminopyrimidine to form stable hydrogen-bonded networks is a key feature that influences its interactions and the resulting supramolecular architectures.
Chemical Reactions Analysis
2-Aminopyrimidine-5-carboxylic acid and its derivatives are versatile in chemical reactions, primarily due to their ability to form hydrogen bonds. They can react with a range of carboxylic acids to form organic salts with diverse structures, facilitated by robust hydrogen bonds . These interactions are not limited to carboxylic acids, as 2-aminopyrimidine can also form adducts with diols and other heterocyclic carboxylic acids, leading to a variety of molecular co-crystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminopyrimidine-5-carboxylic acid derivatives are influenced by their molecular structure and the nature of their interactions with other molecules. The compounds exhibit excellent thermal stability and mechanical properties when incorporated into polyimides, with high glass transition temperatures and significant resistance to weight loss under air . The formation of co-crystals with carboxylic acids and diols can also affect the solubility and chemical resistance of the resulting materials .
Scientific Research Applications
Hydrogen Bonding and Co-Crystal Formation
2-Aminopyrimidine-5-carboxylic acid plays a significant role in the formation of co-crystals through hydrogen bonding. The co-crystal of 2-aminopyrimidine with p-phenylenediacetic acid, as studied by Chinnakali et al. (1999), demonstrates the formation of infinite hydrogen-bonded chains in the supramolecular structure, stabilized by weak C-H...O contacts (Chinnakali et al., 1999). Similarly, Lynch et al. (1998) investigated molecular adducts of 2-aminopyrimidine with various heterocyclic carboxylic acids, using X-ray powder diffraction and single-crystal X-ray diffraction methods, indicating the versatility of 2-aminopyrimidine in co-crystal formation (Lynch et al., 1998).
Novel Interactive Modes in Crystal Structures
The study of crystal structures involving 2-aminopyrimidine-5-carboxylic acid has revealed novel interactive modes. Lynch et al. (1997) described the unique interaction pattern in the crystal structure of the adduct with indole-2-carboxylic acid (Lynch et al., 1997). This underscores the utility of 2-aminopyrimidine in forming stable hydrogen-bonded networks with carboxylic acids.
Decarboxylative Cross-Couplings
Pham et al. (2018) explored the decarboxylative C-C cross-couplings of 2-aminopyrimidine-5-carboxylic acids, highlighting its potential in introducing diverse C5 substituents. This method is particularly notable for its efficiency and the wide range of applicable acids and coupling partners (Pham et al., 2018).
Synthesis and Application in Liquid Crystals
Mikhaleva et al. (1986) investigated the synthesis of 5-arylpyrimidine-2-carboxylic acids and their liquid-crystal characteristics. This study demonstrates the potential application of 2-aminopyrimidine-5-carboxylic acid derivatives in the field of liquid crystals, particularly in enhancing the nematic characteristics of certain compounds (Mikhaleva et al., 1986).
Safety And Hazards
Future Directions
The development of new efficient antitrypanosomal compounds with less side effects is an urgent need . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination . Therefore, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .
properties
IUPAC Name |
2-aminopyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRLWSXYXSFYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427245 | |
Record name | 2-aminopyrimidine-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminopyrimidine-5-carboxylic Acid | |
CAS RN |
3167-50-8 | |
Record name | 2-Amino-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3167-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-aminopyrimidine-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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